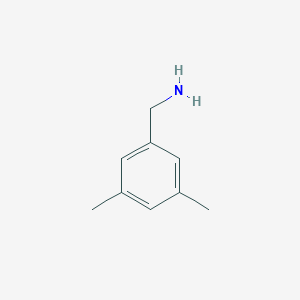

3,5-Dimethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBHNPJZCQWUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999965 | |

| Record name | 1-(3,5-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78710-55-1 | |

| Record name | 3,5-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78710-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078710551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylbenzylamine: Chemical Properties, Structure, and Relevance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzylamine is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for the creation of diverse molecular architectures with significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of antiviral compounds, specifically focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Detailed experimental protocols for its synthesis and the synthesis of its biologically active derivatives are provided, alongside a discussion of the underlying mechanism of action.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical formula C₉H₁₃N.[1] Its structure consists of a benzylamine core with two methyl groups substituted at the 3 and 5 positions of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical State | Solid | [1] |

| CAS Number | 78710-55-1 | [1] |

Table 2: Structural Identifiers for this compound

| Identifier | String |

| SMILES | Cc1cc(C)cc(CN)c1 |

| InChI | InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring. The amino group can readily undergo reactions such as alkylation, acylation, and condensation to form a wide array of derivatives. The benzene ring is susceptible to electrophilic substitution reactions, although the substitution pattern is influenced by the directing effects of the aminomethyl and methyl groups.

A significant application of this compound in drug discovery is its use as a precursor for the synthesis of biologically active molecules. Notably, it serves as a key intermediate in the preparation of substituted pyridine and pyrimidine derivatives with antiviral properties.[2]

Role in Antiviral Drug Development: HIV-1 Reverse Transcriptase Inhibition

Derivatives of this compound have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][3][4][5][6] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, located away from the active site, inducing a conformational change that inhibits its enzymatic activity and thus prevents the replication of the virus.

The 3,5-dimethylbenzyl moiety is a critical pharmacophore in these inhibitors, contributing to the hydrophobic interactions within the binding pocket of the reverse transcriptase. Structure-activity relationship (SAR) studies have shown that modifications to other parts of the molecule, while maintaining the 3,5-dimethylbenzyl group, can significantly impact the antiviral potency.[1][6] For instance, the introduction of specific substituents on a uracil scaffold attached to the this compound core has been shown to enhance binding affinity and inhibitory activity.[1][4] Molecular modeling studies suggest that the efficacy of these compounds is linked to the formation of hydrogen bonds between the derivative and amino acid residues, such as Lys101, within the NNRTI binding pocket.[3]

Caption: Inhibition of HIV-1 Reverse Transcriptase by a 3,5-Dimethylbenzyl-uracil derivative.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3,5-dimethylbenzonitrile. While a specific detailed protocol for this exact transformation was not found in the searched literature, a general procedure for the synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine is available and can be adapted.[7] A more relevant starting point for obtaining the title compound would be the reduction of 3,5-dimethylbenzaldehyde oxime or the direct reductive amination of 3,5-dimethylbenzaldehyde.

A general procedure for the synthesis of a related compound, N,N-dimethylbenzylamine, is as follows:

Reaction: Benzyl chloride is reacted with an aqueous solution of dimethylamine.[7]

Procedure:

-

To a solution of dimethylamine in water, benzyl chloride is added dropwise while maintaining the temperature below 40°C.

-

The reaction mixture is stirred at room temperature to ensure the completion of the reaction.

-

The resulting oil-water mixture is cooled and separated.

-

The organic layer, containing the crude N,N-dimethylbenzylamine, is then purified by steam distillation.

Note: This protocol is for an isomeric compound and would need to be adapted for the synthesis of this compound, likely starting from 3,5-dimethylbenzyl chloride or 3,5-dimethylbenzaldehyde.

Synthesis of 3-(3,5-Dimethylbenzyl)uracil Derivatives (Anti-HIV Agents)

The synthesis of the biologically active uracil derivatives involves the reaction of a uracil precursor with a 3,5-dimethylbenzyl halide.[3][8][9]

Reaction: 6-chloro-1-benzyluracil is reacted with 3,5-dimethylbenzyl alcohol in the presence of triphenylphosphine (PPh₃) and a diazodicarboxylate.[8][9]

Procedure:

-

To a solution of the starting uracil, 3,5-dimethylbenzyl alcohol, and triphenylphosphine in a suitable solvent (e.g., THF), a diazodicarboxylate (e.g., DIAD or DEAD) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-(3,5-dimethylbenzyl)uracil derivative.

Subsequent modifications, such as the replacement of the 6-chloro group with an amino or azido group, can be performed to explore the structure-activity relationship.[1]

References

- 1. Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and anti-HIV-1 and anti-HCMV activity of 1-substituted 3-(3,5-dimethylbenzyl)uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. labordoc.ilo.org [labordoc.ilo.org]

3,5-Dimethylbenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylamine, a key chemical intermediate. This document details its physicochemical properties, synthetic pathways, and known applications, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound.[1] A summary of its key identifiers and properties is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 78710-55-1 | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Physical Form | Solid | [1] |

| SMILES String | Cc1cc(C)cc(CN)c1 | [1] |

| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles and protocols for analogous structures like N,N-dimethylbenzylamine.[2][3] A common approach involves the reductive amination of 3,5-dimethylbenzaldehyde or the reaction of 3,5-dimethylbenzyl halide with an amine source.

A plausible synthetic workflow is outlined in the diagram below. This represents a conceptual pathway, and specific reaction conditions would require optimization.

Applications in Drug Discovery

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.[4]

Intermediate for Antiviral Agents

This compound serves as a building block in the preparation of substituted pyridine and pyrimidine derivatives.[4] These resulting heterocyclic compounds have been investigated for their utility in treating viral infections.[4] The dimethylbenzylamine moiety provides a foundational scaffold that can be further functionalized to interact with biological targets.

The role of this compound as a precursor in the development of novel therapeutic agents is illustrated in the following diagram.

While direct biological activity data for this compound is scarce, the broader class of substituted benzylamines and related structures has been explored for various therapeutic applications. For instance, derivatives of N-alkylphenyl-3,5-dinitrobenzamide have been evaluated as anti-tuberculosis agents.[5] Additionally, certain 17-arylmethylamine derivatives of geldanamycin have shown potent activity as Hsp90 inhibitors in cancer cell lines.[6] These examples highlight the potential of the substituted benzylamine scaffold in medicinal chemistry, suggesting that derivatives of this compound could be of interest for further investigation.

Safety Information

This compound is classified as a corrosive substance.[1] The following table summarizes its hazard classifications. Users should consult the full Safety Data Sheet (SDS) before handling this compound.

| Hazard Classification | Code |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 78710-55-1 [chemicalbook.com]

- 5. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-Dimethylbenzylamine, a key intermediate in various chemical syntheses. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, generated based on established spectroscopic principles and computational models. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is a molecule of interest.

Introduction

This compound is a primary amine containing a disubstituted aromatic ring. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This whitepaper aims to fill the current gap in publicly accessible experimental data by providing a detailed, predicted spectroscopic profile of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | s | 3H | Ar-H |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary Ar-C |

| ~138 | Ar-C -CH₃ |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~46 | -C H₂-NH₂ |

| ~21 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1580 - 1650 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1600 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | Medium | C-N Stretch | Aryl Amine |

| 690 - 900 | Strong | C-H Out-of-plane Bend | Aromatic |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 134 | [M-H]⁺ | Loss of a hydrogen atom |

| 120 | [M-NH₂]⁺ | Loss of the amino group |

| 119 | [C₉H₁₁]⁺ | Loss of ammonia |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions to observe their fragmentation patterns.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable starting point for researchers and professionals working with this compound. It is anticipated that this guide will facilitate the identification, characterization, and quality assessment of this compound in various scientific and industrial applications. The authors recommend that experimental data be acquired and compared with these predictions to build a definitive spectroscopic library for this important chemical intermediate.

Synthesis of 3,5-Dimethylbenzylamine from 3,5-dimethylbenzaldehyde

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3,5-Dimethylbenzylamine, a valuable building block in organic synthesis, starting from 3,5-dimethylbenzaldehyde. The primary and most efficient method for this transformation is reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the target amine. This document details various established protocols, compares common reagents, and outlines the general experimental workflow.

Overview of the Synthetic Pathway

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, effectively preventing the over-alkylation issues often seen with direct alkylation methods.[1][2] The reaction can be performed as a one-pot "direct" process, where the aldehyde, amine, and reducing agent are combined, or as a two-step "indirect" process involving the isolation of the imine intermediate before reduction.[3] The direct method is generally preferred for its operational simplicity.

The overall transformation proceeds as follows: 3,5-dimethylbenzaldehyde condenses with ammonia to form a Schiff base (imine), which is then reduced to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Methodologies and Reagent Comparison

The success of the reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[1] Several reagents are commonly employed for this purpose, each with distinct advantages and operational considerations.

| Reagent | Formula | Typical Solvents | Key Characteristics |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Mild and highly selective, effective for a wide range of aldehydes and amines.[1][3] Does not require strict pH control and is not highly toxic. Often used with a catalytic amount of acetic acid.[1] |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selectively reduces imines at a slightly acidic pH (6-7), leaving carbonyl groups intact.[1] Highly effective but also highly toxic and generates cyanide waste.[1] |

| Catalytic Hydrogenation | H₂ / Catalyst | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | A "green" method that avoids borohydride reagents. Common catalysts include Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Raney Nickel. Requires specialized hydrogenation equipment. |

Experimental Protocols

While specific, optimized protocols for the synthesis of this compound are not extensively detailed in readily available literature, the following general procedures are based on well-established methods for the reductive amination of aromatic aldehydes and can be adapted accordingly.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for gram-scale reductive aminations.[4] It is often the first choice due to its mild conditions and safety profile.

-

Reaction Setup: To a solution of 3,5-dimethylbenzaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or ethyl acetate (approx. 0.5 M concentration), add a source of ammonia. An excess of an ammonium salt like ammonium acetate (e.g., 10 equivalents) is commonly used.[1]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.2-1.5 equiv.) to the mixture in portions. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. This may take anywhere from a few hours to 24 hours.[3][4]

-

Work-up:

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Protocol B: Reductive Amination using Sodium Cyanoborohydride

This method is highly effective but requires careful handling due to the toxicity of the reagent. The procedure is based on standard protocols for this reagent.[5][6]

-

Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde (1.0 equiv.) and an ammonium salt like ammonium chloride (NH₄Cl, 1.1-1.5 equiv.) in methanol (approx. 0.5 M).

-

pH Adjustment: Adjust the pH of the solution to between 6 and 7 by adding a few drops of acetic acid. This is crucial for the selective reduction of the iminium ion.[1][5]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, approx. 1.2 equiv.) to the solution.

-

Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or GC.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, dry over a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

-

Purification: Purify the resulting crude product via flash chromatography or distillation.

General Experimental Workflow

The overall process from reactants to the final, characterized product follows a standard sequence in synthetic organic chemistry. This workflow is applicable to most reductive amination procedures.

Caption: Standard workflow for the synthesis and purification of amines.

Conclusion

The synthesis of this compound from 3,5-dimethylbenzaldehyde is most effectively achieved through reductive amination. The choice of reducing agent is a critical parameter, with sodium triacetoxyborohydride offering a balanced combination of high selectivity, operational simplicity, and improved safety over the highly effective but toxic sodium cyanoborohydride. Catalytic hydrogenation presents a greener alternative but requires specialized equipment. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Optimization of solvent, temperature, and stoichiometry may be required to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for producing 3,5-dimethylbenzylamine, a crucial building block in the development of various pharmaceutical and chemical entities. The document details the primary starting materials, reaction pathways, and experimental protocols, supported by quantitative data and logical workflow diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through three primary methodologies, each originating from a distinct starting material. These pathways are:

-

Reductive Amination of 3,5-Dimethylbenzaldehyde: This is a widely employed method for amine synthesis. It involves the reaction of an aldehyde with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

-

Nucleophilic Substitution of 3,5-Dimethylbenzyl Chloride: This pathway involves the direct reaction of 3,5-dimethylbenzyl chloride with ammonia. The chlorine atom, being a good leaving group, is displaced by the nucleophilic ammonia to form the target primary amine.

-

Reduction of 3,5-Dimethylbenzonitrile: The nitrile group can be readily reduced to a primary amine using various reducing agents. This method offers a direct conversion of the cyano group to the aminomethyl group.

The selection of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the process.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic routes to this compound. Please note that the yields and reaction conditions can vary based on the specific reagents and experimental setup.

| Starting Material | Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |

| 3,5-Dimethylbenzaldehyde | Reductive Amination (Leuckart Reaction) | Formamide, Formic Acid | 6 - 24 hours | 160 - 185°C | 60 - 80 |

| 3,5-Dimethylbenzaldehyde | Catalytic Reductive Amination | Ammonia, H₂, Co/Ni Catalyst | 4 - 12 hours | 80 - 120°C | 70 - 95 |

| 3,5-Dimethylbenzyl Chloride | Ammonolysis | Aqueous Ammonia, Benzene | 1 - 4 hours | 135 - 145°C | 75 - 85 |

| 3,5-Dimethylbenzonitrile | Catalytic Transfer Hydrogenation | Triethylammonium Formate, Pd/C | 0.5 - 5 hours | 40°C | 85 - 95 |

| 3,5-Dimethylbenzonitrile | Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | 2 - 6 hours | Reflux | 80 - 90 |

Experimental Protocols

Synthesis via Reductive Amination of 3,5-Dimethylbenzaldehyde (Leuckart Reaction)

This protocol describes the synthesis of this compound from 3,5-dimethylbenzaldehyde using the Leuckart reaction.

Materials:

-

3,5-Dimethylbenzaldehyde

-

Formamide

-

Formic Acid

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution (20%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylbenzaldehyde (1 equivalent) and formamide (5-7 equivalents).

-

Slowly add formic acid (2-3 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to 160-185°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add concentrated hydrochloric acid (5 equivalents) and heat the mixture under reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Cool the mixture and basify with a 20% sodium hydroxide solution until a pH of >12 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Synthesis via Nucleophilic Substitution of 3,5-Dimethylbenzyl Chloride

This protocol outlines the synthesis of this compound from 3,5-dimethylbenzyl chloride and aqueous ammonia.[1]

Materials:

-

3,5-Dimethylbenzyl Chloride

-

Aqueous Ammonia (28-30%)

-

Benzene (or another suitable nonpolar solvent)

-

Sodium Hydroxide (solid)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a high-pressure autoclave, combine 3,5-dimethylbenzyl chloride (1 equivalent), aqueous ammonia (20-30 equivalents), and benzene. The solvent should constitute at least 20% of the total volume to create a two-phase system.[1]

-

Seal the autoclave and heat the reaction mixture to 135-145°C for 1-2 hours with vigorous stirring.[1]

-

After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

-

To the aqueous phase, add solid sodium hydroxide to saturate the solution and liberate the amine.

-

Extract the aqueous phase with benzene (3 x 50 mL).

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Synthesis via Reduction of 3,5-Dimethylbenzonitrile

This protocol details the synthesis of this compound by the reduction of 3,5-dimethylbenzonitrile using catalytic transfer hydrogenation.[2]

Materials:

-

3,5-Dimethylbenzonitrile

-

Palladium on Carbon (5% Pd/C)

-

Triethylammonium Formate

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated Sodium Bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylbenzonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add the 5% Pd/C catalyst (5-10 mol%).

-

Add triethylammonium formate (3-5 equivalents) to the reaction mixture.

-

Stir the mixture at 40°C for 30 minutes to 5 hours. Monitor the reaction progress by TLC or GC-MS.[2]

-

Upon completion, filter the catalyst through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved through vacuum distillation.

Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

References

Physical and chemical properties of 3,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethylbenzylamine (CAS No. 78710-55-1), a versatile primary amine with applications in organic synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis, and summarizes its known properties in a clear, structured format for easy reference by professionals in research and development.

Core Properties and Data

This compound is a substituted benzylamine characterized by two methyl groups at the 3 and 5 positions of the phenyl ring. Its physical state is typically a colorless to yellow clear liquid.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Source |

| CAS Number | 78710-55-1 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [2] |

| Molecular Weight | 135.21 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Boiling Point | 220.7 ± 9.0 °C at 760 mmHg | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 91.4 ± 8.5 °C | [2] |

| Vapor Pressure | 0.04 ± 0.4 mmHg at 25°C | [2] |

| LogP | 2.01 | [2] |

Chemical and Spectroscopic Properties

The chemical identity of this compound is defined by its structural formula and can be confirmed through various spectroscopic techniques.

| Property | Data |

| IUPAC Name | (3,5-dimethylphenyl)methanamine |

| SMILES | Nc1cc(C)cc(C)c1 |

| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectrum | Data not available in the searched literature. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of the corresponding nitrile, 3,5-dimethylbenzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal hydride reduction being the most common methods.

Synthesis Workflow

The synthesis of this compound from 3,5-dimethylbenzoic acid provides a reliable pathway to obtain this primary amine. The workflow involves the conversion of the carboxylic acid to the corresponding nitrile, followed by reduction.

Caption: A two-step synthesis pathway for this compound.

Experimental Protocol: Reduction of 3,5-Dimethylbenzonitrile

This protocol describes a general procedure for the reduction of 3,5-dimethylbenzonitrile to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent for nitriles.

Materials:

-

3,5-Dimethylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

20% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction Initiation: A suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Nitrile: A solution of 3,5-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the nitrile.

-

Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum complexes.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Chemical Reactivity and Applications

As a primary amine, this compound is a versatile intermediate in organic synthesis. The amino group can undergo a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It is noted as an intermediate in the preparation of substituted pyridine and pyrimidine derivatives used in treating viral infections.[3]

The reactivity of the amine group allows for:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. The synthetic route via the reduction of 3,5-dimethylbenzonitrile is a reliable method for its preparation in a laboratory setting. This guide provides the essential data and procedural information required for its safe and effective use in research and development applications. Further research into its spectroscopic characterization and potential biological activities would provide a more complete profile of this compound.

References

3,5-Dimethylbenzylamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylbenzylamine

Disclaimer: Detailed safety and toxicological data for this compound (CAS No. 78710-55-1) is limited in publicly available literature. The majority of comprehensive safety information is available for its isomer, N,N-Dimethylbenzylamine (also known as Benzyldimethylamine, CAS No. 103-83-3). While these compounds are structurally related, their safety profiles may differ. This guide provides the available data for this compound and supplements it with more extensive data for N,N-Dimethylbenzylamine as a reference for handling compounds of this class. Researchers must exercise caution and handle this compound with the assumption that it possesses similar or greater hazards until more specific data becomes available.

Substance Identification and Properties

This section summarizes the known properties of this compound and its more studied isomer, N,N-Dimethylbenzylamine.

Table 1.1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78710-55-1 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N | [1] |

Table 1.2: Physical and Chemical Properties of N,N-Dimethylbenzylamine (for reference)

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Ammonia-like / Aromatic | [2][4] |

| Boiling Point | 183-184 °C | [5][6] |

| Melting Point | -75 °C | [5][7] |

| Flash Point | 54 °C / 129.2 °F (closed cup) | [4][7] |

| Autoignition Temperature | 410 °C / 770 °F | [4] |

| Density | 0.9 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 2.4 hPa @ 20 °C | [4] |

| Vapor Density | 4.7 (Air = 1.0) | [4] |

| Water Solubility | 8 g/L at 20 °C (Slightly soluble) | [4][8] |

| Explosive Limits | Lower: 0.9% / Upper: 6.3% | [4] |

| pH | 10 (10 g/L aqueous solution) | [4] |

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1] The GHS classification indicates it causes severe skin burns and eye damage.[1] For a more detailed understanding of the potential hazards, the classification for N,N-Dimethylbenzylamine is provided below.

Table 2.1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage |

Table 2.2: GHS Hazard Classification for N,N-Dimethylbenzylamine (for reference)

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [9] |

| Acute Toxicity, Oral | 3 & 4 | H301/H302: Toxic/Harmful if swallowed | [9][10] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [10] |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | [9] |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage | [9] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects | [10] |

Summary of Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[2][4][11] Inhalation may lead to spasm, inflammation, and edema of the larynx and bronchi.[6][11]

-

Flammable: The liquid and vapor are flammable.[4] Vapors are heavier than air and may travel to an ignition source and flash back.[4][12]

-

Toxic: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4]

-

Reactivity: Reacts exothermically with acids.[6][8] Incompatible with strong oxidizing agents, acids, isocyanates, peroxides, and acid halides.[4][6][13]

Toxicological Data

Specific toxicological studies for this compound were not identified. The following data for N,N-Dimethylbenzylamine illustrates the typical toxicity profile for this class of chemical.

Table 3.1: Acute Toxicity Data for N,N-Dimethylbenzylamine

| Route | Species | Value | Reference |

| LD50 Oral | Rat | 579 mg/kg | [4] |

| LD50 Dermal | Rabbit | 1.66 mL/kg | [4][14] |

| LC50 Inhalation | Rat | 2 mg/L (4h) | [4] |

Experimental Protocols

Specific experimental safety protocols for this compound are not available in the reviewed literature. Safety and toxicology data, such as that presented for N,N-Dimethylbenzylamine, are typically generated following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): Typically determined using OECD Test Guideline 420, 423, or 425. A substance is administered in graduated doses to several groups of experimental animals to determine the dose at which 50% of the animals die.

-

Skin Corrosion/Irritation: Assessed according to OECD Test Guideline 404. The substance is applied to the skin of an animal, and the tissue is observed for damage, including necrosis, erythema, and edema over a set period.

-

Flammability (Flash Point): Determined using standardized methods like ASTM D93 (Pensky-Martens Closed Cup Tester) or ISO 2719. The method involves heating the substance in a controlled manner to find the lowest temperature at which the vapors will ignite with a test flame.

-

Mutagenicity (Ames Test): N,N-Dimethylbenzylamine was found to be not mutagenic in the Ames test, a common assay for determining if a chemical can cause mutations in the DNA of a test organism.[4] This is typically performed following OECD Test Guideline 471.

Handling and Storage

5.1 Handling

-

Work exclusively under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9][14][15]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][12][14] Use only non-sparking tools and explosion-proof equipment.[4][12][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][12][16]

-

Avoid contact with skin, eyes, and clothing.[4][12] Do not breathe mist, vapors, or spray.[4][16]

5.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9][17]

-

Store in a designated flammables and/or corrosives area.[4]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[4][6][18]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

-

Store locked up.[4][9][16] Recommended storage containers include HDPE or stainless steel.[17]

Personal Protective Equipment (PPE)

Adequate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14] Eyewash stations must be readily available.[4][12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., Butadiene, nitrile rubber, 0.4 mm thickness) and protective clothing to prevent skin contact.[9] A safety shower should be close to the workstation.[4][12]

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[4]

Caption: Required Personal Protective Equipment (PPE) for handling corrosive amines.

First Aid Measures

Immediate medical attention is required for all exposures.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][14] If not breathing, give artificial respiration.[4] Call a poison center or doctor immediately.[4]

-

Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water or shower for at least 15 minutes.[4][12] Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth.[4] Do NOT induce vomiting.[4][12][14] Call a physician or poison control center immediately.[4]

Accidental Release and Firefighting Measures

8.1 Accidental Release Measures

-

Immediate Actions: Evacuate personnel to a safe area.[4] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[8][12] Ensure adequate ventilation.[4]

-

Containment: Stop the leak if it can be done without risk.[8] Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8][12][15] Prevent entry into waterways and sewers.[4][8]

-

Cleanup: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[8][12] A vapor-suppressing foam may be used to reduce vapors.[8][12]

-

Personal Protection: Wear full PPE, including a self-contained breathing apparatus (SCBA) if necessary.[12][15]

Caption: Logical workflow for responding to a flammable and corrosive chemical spill.

8.2 Firefighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[4] Water spray may be used to cool closed containers.[4][12]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may be ineffective and spread the fire.[12]

-

Specific Hazards: Flammable liquid and vapor.[4] Containers may explode when heated.[4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Stability and Reactivity

-

Reactivity: Neutralizes acids in exothermic reactions.[3][8] May react violently with strong oxidizing agents.[18]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[4][9] Exposure to air and moisture.[3][7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid halides, anhydrides, isocyanates, and peroxides.[4][6]

-

Hazardous Decomposition Products: Under fire conditions, forms carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. fishersci.com [fishersci.com]

- 5. Dimethylbenzylamine, 98%+ | 103-83-3 | BDMA, N,N-Dimethylbenzenemethanamine, N,N-Dimethylbenzylamine, N-Benzyldimethylamine, Dimethylbenzylamine, Benzyl-N,N-dimethylamine, N-(Phenylmethyl)dimethylamine, BDMA, Sumine 2015, Benzenemethanamine, Dabco B-16, Araldite accelerator 062, N,N-Dimethyl(phenyl)methanamine [ottokemi.com]

- 6. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 7. newtopchem.com [newtopchem.com]

- 8. BENZYLDIMETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2spi.com [2spi.com]

- 10. cpachem.com [cpachem.com]

- 11. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 12. tousimis.com [tousimis.com]

- 13. sfdchem.com [sfdchem.com]

- 14. echemi.com [echemi.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]

- 18. newtopchem.com [newtopchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzylamine, a substituted aromatic amine, is emerging as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features provide a versatile platform for the synthesis of novel bioactive compounds. This technical guide explores the current and potential research applications of this compound, with a primary focus on its role as a precursor to potent antiviral agents. We provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers seeking to leverage the therapeutic potential of this promising chemical entity.

Introduction

This compound (CAS No: 78710-55-1) is an organic compound featuring a benzylamine core with two methyl groups at the 3 and 5 positions of the phenyl ring.[1] While its direct biological activities are not extensively documented, its utility as a chemical intermediate is significant, particularly in the synthesis of heterocyclic compounds with therapeutic potential.[2] Notably, it serves as a key building block for the development of substituted pyridine and pyrimidine derivatives that have demonstrated significant efficacy in treating viral infections.[2] This guide will delve into two primary areas of application: the development of anti-HIV agents and the generation of novel anti-influenza therapeutics.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 78710-55-1 | [1] |

Research Applications in Antiviral Drug Discovery

The 3,5-dimethylbenzyl moiety has been successfully incorporated into various molecular frameworks to generate compounds with potent antiviral activities. This section details two prominent examples.

Anti-HIV-1 Agents: 3-(3,5-Dimethylbenzyl)uracil Derivatives

Derivatives of uracil bearing a 3,5-dimethylbenzyl group at the N3 position have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3] These compounds have shown excellent activity against wild-type HIV-1 strains in cell-based assays.

The following table summarizes the in vitro anti-HIV-1 activity of key 3-(3,5-dimethylbenzyl)uracil derivatives.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 | >55 | 679 | [4] |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | >45 | 658 | [4] |

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-picolyl)uracil | 0.03 | 86 | 2863 | [3] |

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | 0.010 | >19.23 | >1923 | [4][5] |

EC₅₀: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity in MT-4 cells. CC₅₀: 50% cytotoxic concentration in mock-infected MT-4 cells. SI: Selectivity Index (CC₅₀/EC₅₀).

These uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[6][7][8]

This protocol describes a general method for the synthesis of the uracil derivatives, adapted from the literature.[5]

Step 1: Synthesis of 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil A mixture of 6-chlorouracil, a suitable base (e.g., potassium carbonate), and benzyl bromide in a polar aprotic solvent (e.g., DMF) is stirred at room temperature to yield 1-benzyl-6-chlorouracil. This intermediate is then reacted with 3,5-dimethylbenzyl alcohol under Mitsunobu conditions (triphenylphosphine and DIAD) to afford the title compound.

Step 2: Synthesis of 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil is reacted with sodium azide in a solvent such as DMF at an elevated temperature to yield the 6-azido derivative.

Step 3: Synthesis of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil The 6-azido derivative is reduced to the corresponding 6-amino compound using a reducing agent such as sodium borohydride in a suitable solvent system (e.g., methanol/THF).

Anti-Influenza Agents: N-2-adamantyl-3,5-dimethylbenzamide Derivatives

Derivatives of N-2-adamantyl-3,5-dimethylbenzamide have emerged as a promising new class of anti-influenza agents with a broad spectrum of activity, including against amantadine-resistant strains and influenza B virus.[1]

The following table presents a head-to-head comparison of the antiviral activity of a representative N-2-adamantyl-3,5-dimethylbenzamide analog (DABMA) and amantadine.

| Compound | Virus Strain | M2 Protein Status | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| DABMA | A/NY/61/LV1 (H1N1) | Amantadine-Sensitive | 1.82 | 42.71 | 23.47 | [1] |

| A/17/HK/2014 (H3N2) | Amantadine-Sensitive | 6.73 | 42.71 | 6.35 | [1] | |

| A/Maonan/SWL1536/2019 (H1N1) | Amantadine-Sensitive | 3.25 | 42.71 | 13.14 | [1] | |

| A/HK/2671/2019 (H3N2) | Amantadine-Resistant (S31N) | 4.59 | 42.71 | 9.30 | [1] | |

| Amantadine | A/NY/61/LV1 (H1N1) | Amantadine-Sensitive | 2.50 | >100 | >40 | [1] |

| A/HK/2671/2019 (H3N2) | Amantadine-Resistant (S31N) | >100 | >100 | <1 | [1] |

EC₅₀ and CC₅₀ values were determined in Madin-Darby Canine Kidney (MDCK) cells.

Unlike amantadine, which targets the viral M2 proton channel, N-2-adamantyl-3,5-dimethylbenzamide analogs employ a host-directed mechanism of action.[1] These compounds interfere with the host's endolysosomal pathway and autophagy, which are essential for the trafficking of the virus after it enters the cell. This disruption leads to the accumulation and retention of virions in late endosome compartments, effectively preventing their replication.[1] Targeting a host pathway makes these compounds less susceptible to the development of viral resistance.

The synthesis of this compound is typically achieved through a two-step process.[2]

Step 1: Synthesis of 3,5-dimethylbenzoyl chloride 3,5-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to ensure complete conversion. After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.

Step 2: Synthesis of N-2-adamantyl-3,5-dimethylbenzamide 2-Aminoadamantane is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine). The solution is cooled, and a solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise. The reaction is stirred until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.

Other Potential Research Applications

While the antiviral applications of this compound derivatives are the most extensively documented, the core structure holds promise for other therapeutic areas. The lipophilic nature of the 3,5-dimethylphenyl group can be exploited to improve the pharmacokinetic properties of drug candidates. Potential areas for future research include:

-

Oncology: The development of kinase inhibitors or other anti-cancer agents where the 3,5-dimethylbenzyl moiety can serve as a key pharmacophore for binding to hydrophobic pockets in target proteins.

-

Neuroscience: The synthesis of novel ligands for central nervous system (CNS) receptors, where the blood-brain barrier permeability could be enhanced by the dimethylbenzyl group.

-

Enzyme Inhibition: As a scaffold for the design of inhibitors for various enzymes implicated in disease, leveraging the structural features of the benzylamine core for specific interactions.

Conclusion

This compound has proven to be a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of potent antiviral agents. The successful synthesis of highly active anti-HIV and anti-influenza compounds underscores the potential of this scaffold in drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and expand upon the therapeutic applications of this compound derivatives. Future investigations into its utility in other disease areas are warranted and could lead to the discovery of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the host or the virus: Current and novel concepts for antiviral approaches against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. iapac.org [iapac.org]

3,5-Dimethylbenzylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzylamine is a primary aromatic amine that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a nucleophilic primary amino group and a sterically defined aromatic ring, allows for a wide range of chemical transformations. This unique combination of reactive sites makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates, agrochemicals, and functional materials. The dimethyl substitution pattern on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules, such as biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the core reactivity, key applications, and detailed experimental protocols involving this compound. [1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below. [2]

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 78710-55-1 |

| Appearance | Liquid (at standard conditions) |

| Boiling Point | (Predicted) 211.5±9.0 °C at 760 mmHg |

| Density | (Predicted) 0.9±0.1 g/cm³ |

| pKa | (Predicted) 9.92±0.10 |

Data sourced from PubChem CID 2736241 and commercial supplier information. [2][3]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of its primary amine group, which readily participates in a variety of fundamental organic reactions.

N-Alkylation

N-alkylation of the primary amine group allows for the stepwise synthesis of secondary and tertiary amines. This reaction typically involves the treatment of this compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The degree of alkylation can be controlled by stoichiometry. Overalkylation can lead to the formation of quaternary ammonium salts.

dot

Caption: N-Alkylation pathway of this compound.

Table 1: Representative Conditions for N-Alkylation of Benzylamines Note: As specific data for this compound is limited, these conditions for benzylamine serve as a general model.

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Selectivity | Reference |

| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic NPs | None (Neat) | 180 | 4 | Mono- and di-methylated products | [4] |

| Benzyl Alcohol | Raney Nickel 4200 | Aq. NH₃ | 180 | 18 | Primary Amine (from alcohol) | [5] |

| Aldehydes/Ketones (Reductive Amination) | Formic Acid | None (Neat) | Microwave | 0.1 - 0.5 | N-alkylated products | [6] |

N-Acylation

N-acylation involves the reaction of this compound with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a robust and high-yielding reaction, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

dot

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. This compound | C9H13N | CID 2736241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 78710-55-1 [chemicalbook.com]

- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

- 6. researchgate.net [researchgate.net]

The Synthetic Versatility of 3,5-Dimethylbenzylamine: A Technical Review of Its Applications in Drug Discovery and Supramolecular Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzylamine is a substituted aromatic amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the sterically hindered yet nucleophilic amine and the substituted phenyl ring, make it a key intermediate in the development of a diverse range of biologically active compounds and complex molecular architectures. This technical guide provides a comprehensive review of the primary applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents and advanced materials. The content herein details the experimental protocols for key synthetic transformations, presents quantitative data for comparative analysis, and visualizes complex biological and chemical processes to furnish researchers and drug development professionals with a thorough understanding of this compound's synthetic potential.

Core Applications in Medicinal Chemistry

This compound is a frequently employed reagent in the synthesis of small molecule inhibitors targeting various enzymes implicated in human diseases. Its incorporation into a molecular scaffold can significantly influence the resulting compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Monoamine Oxidase B is a key enzyme in the catabolism of dopamine, and its inhibition is a well-established therapeutic strategy for Parkinson's disease.[1] this compound has been utilized in the synthesis of potent and selective MAO-B inhibitors. Specifically, it has been used to create novel 6-hydroxybenzothiazol-2-carboxamides, which have shown promising activity against MAO-B.[2][3]

The synthesis of this class of MAO-B inhibitors is typically achieved through a three-step process involving the formation of a benzothiazole core, followed by hydrolysis and subsequent amide coupling with this compound.[2]

-

Step 1: Synthesis of Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate: This intermediate is formed through a Michael addition of L-cysteine ethyl ester hydrochloride to para-benzoquinone, followed by oxidation and ring contraction.

-

Step 2: Hydrolysis to 6-hydroxybenzo[d]thiazole-2-carboxylic acid: The ethyl ester from the previous step is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Step 3: Amide Coupling: The carboxylic acid is then coupled with this compound using standard amide bond forming reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) in an appropriate solvent like N,N-Dimethylformamide (DMF) at room temperature overnight.[3] The final product is purified by silica gel column chromatography.

MAO-B, located on the outer mitochondrial membrane, degrades dopamine through oxidative deamination.[1] Inhibition of MAO-B increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling, which is beneficial in Parkinson's disease. The expression of the MAO-B gene itself is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

Histone Deacetylase (HDAC) Inhibitors with Antiplasmodial Activity

Histone deacetylases are crucial enzymes in the epigenetic regulation of gene expression in the malaria parasite, Plasmodium falciparum.[6] Their inhibition leads to hyperacetylation of histones, which disrupts the parasite's cell cycle and leads to its death, making HDACs a promising target for antimalarial drugs.[6] this compound has been successfully incorporated into peptoid-based HDAC inhibitors, demonstrating potent dual-stage antiplasmodial activity.[7]

A microwave-assisted Ugi four-component reaction provides an efficient route to these complex molecules.[7]

-

Ugi Reaction: this compound is reacted with an isocyanide, a carboxylic acid, and an aldehyde (or ketone) in methanol under microwave irradiation. This one-pot reaction rapidly assembles the core peptoid scaffold.

-

Hydroxylaminolysis: The ester intermediate from the Ugi reaction is then treated with aqueous hydroxylamine and sodium hydroxide to yield the final hydroxamic acid, which is the active zinc-binding group of the HDAC inhibitor.

In P. falciparum, HDACs, such as PfHDAC1, remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. This is essential for the parasite's stage-specific gene expression and life cycle progression.[6][8] HDAC inhibitors block this process, causing hyperacetylation of histones, which de-represses gene expression, disrupts the cell cycle, and ultimately leads to parasite death.[6]

Clk/Dyrk Inhibitors for Cancer Therapy

CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs) are involved in crucial cellular processes like mRNA splicing and cell cycle control.[9][10] Their dysregulation has been implicated in various cancers. This compound has been used as a key building block in the synthesis of N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides, which act as multi-targeted inhibitors of Clk and Dyrk kinases.[11][12]

The synthesis involves a multi-step sequence to construct the 5-hydroxybenzo[b]thiophene-2-carboxylic acid core, followed by an amide coupling reaction.[11]

-

Formation of Intermediate A: 3-hydroxybenzaldehyde is reacted with 2-thioxo-4-thiazolidinone via reflux in toluene with glacial acetic acid and anhydrous sodium acetate.

-

Formation of Intermediate B: Intermediate A undergoes alkaline hydrolysis with 15% NaOH.

-

Formation of Intermediate C (Carboxylic Acid Core): Intermediate B is cyclized in the presence of iodine in THF to form 5-hydroxy-benzo[b]thiophene-2-carboxylic acid.

-

Amide Coupling: The carboxylic acid (Intermediate C) is coupled with 1.2 equivalents of this compound using 2 equivalents of EDC and DMAP in DMF at room temperature overnight. The product is purified via silica gel column chromatography.

CLK and DYRK kinases phosphorylate serine/arginine-rich (SR) splicing factors, which are key regulators of pre-mRNA alternative splicing.[13] In many cancers, these kinases are overexpressed, leading to aberrant splicing of genes involved in cell proliferation, survival, and apoptosis, thereby promoting tumorigenesis.[14] Inhibitors of CLK/DYRK can reverse these effects, leading to cell cycle arrest and apoptosis in cancer cells.

Phosphodiesterase 4 (PDE4) Activators

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[15] While PDE4 inhibitors are common, novel small molecule activators of PDE4 long forms are being explored for therapeutic potential, for instance, in cardiac hypertrophy.[16] A patent describes the synthesis of such activators where this compound is used in an amide coupling reaction with a carboxylic acid intermediate to produce the final compound.[15] While a detailed protocol is not fully disclosed, the general procedure points to standard amide coupling conditions.[15]

PDE4 enzymes hydrolyze cAMP to AMP, thus terminating its signaling. In cardiac cells, for example, β-adrenergic stimulation increases cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates various substrates to enhance cardiac function. PDE4 isoforms are compartmentalized within the cell to precisely regulate these local cAMP signals. Small molecule activators of PDE4 long forms are thought to reduce intracellular cAMP levels, which could be beneficial in conditions characterized by excessive cAMP signaling.[16]

Application in Supramolecular Chemistry: Rotaxane Synthesis

Beyond medicinal chemistry, this compound serves as a critical nucleophile in the kinetically controlled synthesis of mechanically interlocked molecules, specifically rotaxanes. Rotaxanes, composed of a dumbbell-shaped molecule threaded through a macrocycle, have applications in molecular machines and advanced materials.

Kinetically Controlled Synthesis of Rotaxane Geometric Isomers